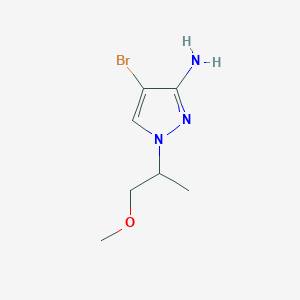
(S)-2-Isothiocyanato-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Isothiocyanato-4-phenylbutanoic acid is an organic compound that belongs to the class of isothiocyanates This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isothiocyanato-4-phenylbutanoic acid typically involves the reaction of (S)-2-amino-4-phenylbutanoic acid with thiophosgene (CSCl2). The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:
(S)−2−amino−4−phenylbutanoicacid+CSCl2→(S)−2−Isothiocyanato−4−phenylbutanoicacid+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Isothiocyanato-4-phenylbutanoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
(S)-2-Isothiocyanato-4-phenylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Isothiocyanato-4-phenylbutanoic acid involves the interaction of the isothiocyanate group with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins, such as thiol groups in cysteine residues. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylisothiocyanate: A simpler isothiocyanate compound with similar reactivity.
Benzylisothiocyanate: Another isothiocyanate with a benzyl group instead of a phenylbutanoic acid backbone.
Allylisothiocyanate: An isothiocyanate with an allyl group, known for its pungent odor and biological activity.
Uniqueness
(S)-2-Isothiocyanato-4-phenylbutanoic acid is unique due to its specific structural features, including the chiral center and the phenylbutanoic acid backbone
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(2S)-2-isothiocyanato-4-phenylbutanoic acid |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)10(12-8-15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
PWUVCLSSUBJMEO-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)N=C=S |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)


